molecular formula C8F18 B3041750 Perfluoro-2-methyl-3-ethylpentane CAS No. 354-97-2

Perfluoro-2-methyl-3-ethylpentane

Cat. No. B3041750
CAS RN: 354-97-2
M. Wt: 438.06 g/mol
InChI Key: BJHXOADCFUOTIA-UHFFFAOYSA-N
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Description

Perfluoro-2-methyl-3-ethylpentane is a chemical compound with a molecular weight of 438 . It is a clear, colorless liquid .


Synthesis Analysis

The synthesis of Perfluoro-2-methyl-3-ethylpentane and its reactions are not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure analysis of Perfluoro-2-methyl-3-ethylpentane is not well-documented in the available literature .


Chemical Reactions Analysis

Perfluoro-2-methyl-3-ethylpentane can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction . Photolysis is the dominant loss pathway of Perfluoro-2-methyl-3-ethylpentane in the troposphere .


Physical And Chemical Properties Analysis

Perfluoro-2-methyl-3-ethylpentane has a boiling point of 103.2 °C and a melting point of -70 °C . It has a partition coefficient (log Kow) of 6.5, a density of 1.839 g/ml, and a viscosity of 2.95 mPa s .

Scientific Research Applications

Energy Conversion Applications

Perfluoro-2-methyl-3-ethylpentane, identified as PP80 (C8F18), is notable for its application in energy conversion systems. Specifically, it is used as a working fluid in Organic Rankine Cycle (ORC) power systems, which are employed for medium and high-temperature operations. This makes PP80 a significant component in the field of renewable energy and sustainable power generation (Stelt & Colonna, 2014).

Electronic Industry Applications

In the electronic industry, PP80 serves a crucial role in component testing. Its unique properties likely offer benefits in testing under extreme conditions or in the presence of sensitive materials, although the specific applications in electronics testing are not detailed in the available literature.

Chemical Industry Applications

PP80 is utilized in the chemical industry as a hazardous reaction suppressant. This application suggests its effectiveness in managing or reducing risks associated with volatile or dangerous chemical reactions.

Oil and Gas Industry Applications

The compound finds use as a tracer in the oil and gas industry. Tracers are essential for monitoring and analyzing the movement of substances through reservoirs, helping in the exploration and management of oil and gas resources.

Environmental Impact

A study on the atmospheric fate and impact of related perfluorinated compounds indicates that these substances, including perfluoro-2-methyl-3-pentanone, have a negligible impact on global warming due to their relatively short atmospheric lifetimes and low global warming potentials (Ren et al., 2019).

Future Directions

Perfluoro-2-methyl-3-ethylpentane can be used as working fluids in energy conversion applications, like organic Rankine cycle (ORC) power systems operating at medium and high temperatures . Other areas of use are in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as tracers in the oil and gas industry .

properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18/c9-1(3(11,12)7(21,22)23,4(13,14)8(24,25)26)2(10,5(15,16)17)6(18,19)20
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHXOADCFUOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF(C2F5)CF(CF3)2, C8F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880120
Record name Perfluoro-2-methyl-3-ethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-2-methyl-3-ethylpentane

CAS RN

354-97-2
Record name Perfluoro-2-methyl-3-ethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TP van der Stelt, P Colonna - Fluid Phase Equilibria, 2014 - Elsevier
… Complete thermodynamic models are developed for the perfluorocarbons PP80 (perfluoro-2-methyl-3-ethylpentane, C 8 F 18 , CASRN: 354-97-2) and PP90 (perfluoro-2,4-dimethyl-3-…
Number of citations: 2 www.sciencedirect.com
GG FURIN - Journal" Fluorine Notes, 2000 - notes.fluorine1.ru
Experimental data in the last decade on the synthesis of fluoroorganic compounds by the reaction of internal perfluoroolefins with nucleophilic reagents and a direct fluorination with …
Number of citations: 6 notes.fluorine1.ru
TS Emery, SG Kandlikar - Experimental Thermal and Fluid Science, 2017 - Elsevier
… Perfluoro-2-methylpentane (PP1), perfluoromethylcyclopentane (PP1C), perfluoro-1,3-dimethycyclohexane (PP3), and perfluoro-2-methyl-3-ethylpentane (PP80) have been employed …
Number of citations: 20 www.sciencedirect.com
TC Simmons, FW Hoffmann, RB Beck… - Journal of the …, 1957 - ACS Publications
… of fraction 2 showed it to contain the expected perfluoro-2-methyl-3-ethylpentane only as … perfluoro-2-methyl3-ethylpentane, (CF3)2CFCF(C2F6)2, present as an impurity. A similar …
Number of citations: 48 pubs.acs.org
B Ashrafi, MH Tootoonchi, R Bardsley… - Colloids and Surfaces B …, 2018 - Elsevier
Background Research into injectable volatile anesthetics has been ongoing for approximately 40 years, with limited success, in an attempt to address the deficiencies of inhalational …
Number of citations: 8 www.sciencedirect.com
R Heck, S Winstein - Journal of the American Chemical Society, 1957 - ACS Publications
… perfluoro-2-methyl3-ethylpentane, (CF3)2CFCF(C2F6)2, present as an impurity. A similar conversion of a branched carbon skeleton to a straight chain has beenobserved in the …
Number of citations: 82 pubs.acs.org
JC Matthews, A Bacak, MAH Khan, MD Wright… - International Journal of …, 2017 - mdpi.com
… (mPDMCH) which was supplied as a mixture of two isomers (meta-cis- and meta-trans-; mc-PDMCH and mt-PDMCH respectively), and finally perfluoro-2-methyl-3-ethylpentane (PMEP)…
Number of citations: 5 www.mdpi.com
L Stalker, M Myers - Energy Procedia, 2014 - Elsevier
Tracer compounds have been used in a number of applications in near- and sub-surface environments. In the case of the oil and gas sector, they are used to address specific questions …
Number of citations: 9 www.sciencedirect.com
D Dijkshoorn - 2020 - academia.edu
Organic Rankine Cycle (ORC) Power Plants can be of great importance in the energy transition as they are suitable for converting waste heat to power, and can utilize renewable …
Number of citations: 2 www.academia.edu
P Raghupathi, A Owens… - Journal of Heat …, 2022 - asmedigitalcollection.asme.org
… Different heat transfer fluids (Perfluoro-2-methylpentane (PP1), perfluoro-methylcyclopentane (PP1C), perfluoro-1,3-dimethycyclohexane (PP3), and perfluoro-2-methyl3-ethylpentane (…
Number of citations: 1 asmedigitalcollection.asme.org

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